molecular formula C8H5BrOS B3261605 3-Bromo-1-benzothiophen-4-ol CAS No. 34576-99-3

3-Bromo-1-benzothiophen-4-ol

Cat. No.: B3261605
CAS No.: 34576-99-3
M. Wt: 229.1 g/mol
InChI Key: BIXYSKIJYNQIGR-UHFFFAOYSA-N
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Description

3-Bromo-1-benzothiophen-4-ol is an organosulfur compound with the molecular formula C8H5BrOS. It is a derivative of benzothiophene, featuring a bromine atom at the third position and a hydroxyl group at the fourth position of the benzothiophene ring.

Biochemical Analysis

Biochemical Properties

It is known that benzothiophene derivatives can exhibit potent cytotoxic activity This suggests that 3-Bromo-1-benzothiophen-4-ol may interact with enzymes, proteins, and other biomolecules in a way that influences biochemical reactions

Cellular Effects

Benzothiophene derivatives have been shown to disrupt cell cycle progression and induce apoptosis in human colon adenocarcinoma cell lines . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Given the observed cytotoxic activity of benzothiophene derivatives , it is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-1-benzothiophen-4-ol can be synthesized through several methods. One common approach involves the bromination of 1-benzothiophen-4-ol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction typically proceeds at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality and efficient use of reagents .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-benzothiophen-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., K2CO3), and boronic acids.

    Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.

    Reduction: Reducing agents such as LiAlH4 or NaBH4.

Major Products:

    Substitution Products: Various substituted benzothiophenes.

    Oxidation Products: Benzothiophene ketones or aldehydes.

    Reduction Products: De-brominated benzothiophenes.

Scientific Research Applications

3-Bromo-1-benzothiophen-4-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of materials with unique electronic or optical properties

Comparison with Similar Compounds

Uniqueness: 3-Bromo-1-benzothiophen-4-ol is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. The bromine atom allows for further functionalization through substitution reactions, while the hydroxyl group provides sites for oxidation or reduction .

Properties

IUPAC Name

3-bromo-1-benzothiophen-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrOS/c9-5-4-11-7-3-1-2-6(10)8(5)7/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXYSKIJYNQIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401307407
Record name 3-Bromobenzo[b]thiophene-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401307407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34576-99-3
Record name 3-Bromobenzo[b]thiophene-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34576-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromobenzo[b]thiophene-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401307407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1-benzothiophen-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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